Phosphoric acid, ethyl ester
Overview
Description
Phosphoric acid, ethyl ester, also known as ethyl phosphate, is an organic compound derived from phosphoric acid. It is an ester formed by the reaction of phosphoric acid with ethanol. This compound is significant in various biochemical and industrial processes due to its unique chemical properties.
Mechanism of Action
Target of Action
Phosphoric acid, ethyl ester, also known as ethanol;phosphoric acid, is a type of organophosphate . Organophosphates are a class of compounds that are especially important in biochemistry . They are present in every plant and animal cell . The primary targets of this compound are biochemical intermediates in the transformation of food into usable energy .
Mode of Action
This compound interacts with its targets by forming esters . A phosphoric acid molecule can form a monoalkyl, a dialkyl, or a trialkyl ester by reaction with one, two, or three molecules of an alcohol . The esters of phosphoric acid are especially important in biochemistry .
Biochemical Pathways
The esters of this compound are biochemical intermediates in the transformation of food into usable energy . The bonds between phosphate units in adenosine triphosphate (ATP) are called phosphoanhydride bonds . These are high-energy bonds that store energy from the metabolism of foods . Hydrolysis of ATP releases energy as it is needed for biochemical processes .
Pharmacokinetics
It is known that esterifications of phosphoric acid with alcohols proceed less readily than the more common carboxylic acid esterifications . The reaction requires high temperatures, under which the phosphoric acid can dehydrate to form poly-phosphoric acids .
Result of Action
The result of the action of this compound is the formation of high-energy bonds that store energy from the metabolism of foods . These bonds are present in every plant and animal cell . They are biochemical intermediates in the transformation of food into usable energy .
Action Environment
The action of this compound is influenced by environmental factors such as temperature . High temperatures are required for the esterification of phosphoric acid with alcohols . Therefore, the efficacy and stability of this compound can be influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
Phosphoric acid, ethyl ester, participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the transformation of these modifications at some point, making phosphorylation chemistry an essential methodology with significant impact on the biological sciences .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphoric acid, ethyl ester can be synthesized through the esterification of phosphoric acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
H3PO4+3C2H5OH→(C2H5O)3PO+3H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the use of phosphorus oxychloride and ethanol. The reaction is carried out under controlled conditions to ensure high yield and purity:
POCl3+3C2H5OH→(C2H5O)3PO+3HCl
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis in the presence of water, yielding phosphoric acid and ethanol.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: The ethoxy groups can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products:
Hydrolysis: Phosphoric acid and ethanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphates.
Scientific Research Applications
Phosphoric acid, ethyl ester is widely used in scientific research due to its versatility:
Chemistry: It serves as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: It is involved in the study of phosphorylation processes and enzyme mechanisms.
Medicine: It is used in the synthesis of pharmaceuticals and as a component in drug delivery systems.
Industry: It is utilized in the production of flame retardants, plasticizers, and as an intermediate in the manufacture of other chemicals.
Comparison with Similar Compounds
Phosphoric acid, methyl ester: Similar in structure but with a methyl group instead of an ethyl group.
Phosphoric acid, isopropyl ester: Contains an isopropyl group, leading to different physical properties.
Phosphoric acid, butyl ester: Has a butyl group, which affects its solubility and reactivity.
Uniqueness: Phosphoric acid, ethyl ester is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications. Its ethyl group provides a moderate level of hydrophobicity, which is beneficial in both aqueous and organic environments.
Properties
IUPAC Name |
ethanol;phosphoric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O.H3O4P/c1-2-3;1-5(2,3)4/h3H,2H2,1H3;(H3,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZBJHXXIFFJBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37203-76-2 | |
Record name | Ethyl orthophosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37203-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphoric acid, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037203762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoric acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphoric acid, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.522 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Phosphoric acid, ethyl ester, finds utility in analytical chemistry, particularly in chromatographic separations. For example, it serves as a component of the mobile phase in thin-layer chromatography for separating phosphoric acid ethyl esters. []
A: Yes, research indicates that this compound plays a crucial role in developing eco-friendly and stability-indicating HPLC methods. For instance, it is utilized in the mobile phase for analyzing Permethrin isomers and Diltiazem in pharmaceutical preparations. [, ]
A: this compound, is a key component of the dye reagent used in the Bradford assay, a common method for protein quantification. It helps solubilize Coomassie Brilliant Blue G-250 in the acidic solution, enabling the dye to bind to proteins and produce a measurable color change. [, ]
A: While essential for the assay, the presence of this compound can lead to the formation of an insoluble protein-dye complex. This necessitates careful consideration of dye concentration and assay conditions to ensure accurate and reliable protein quantification. []
A: Research shows that this compound is employed in analytical methods beyond pharmaceuticals. It is used in analyzing polyphenol content in seedless table grape residues. []
A: Yes, pH control is essential. Studies demonstrate that the pH of the solution containing this compound is carefully adjusted, such as to pH 3 for Permethrin analysis and pH 2.5 for Diltiazem analysis. This ensures optimal separation and accurate quantification of the target compounds. [, ]
A: Research points to the use of this compound in the synthesis of dinitroazoxybenzenes. It acts as a component of the reaction medium along with ethanol and sodium perborate, facilitating the oxidation of nitroanilines. []
A: Research suggests a potential role for this compound in material science, specifically in the synthesis of silicon nanocrystal (Si-nc) films. It is used alongside Tetraethylorthosilicate and ethanol in a spin-coating method to create these films for potential optoelectronic applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.